molecular formula C17H14N2O4S B2723727 3-(4-Methylphenylthio)-1-(4-nitrophenyl)azolidine-2,5-dione CAS No. 306732-17-2

3-(4-Methylphenylthio)-1-(4-nitrophenyl)azolidine-2,5-dione

Cat. No.: B2723727
CAS No.: 306732-17-2
M. Wt: 342.37
InChI Key: OELGLVXMSCFYCR-UHFFFAOYSA-N
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Description

3-(4-Methylphenylthio)-1-(4-nitrophenyl)azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenylthio)-1-(4-nitrophenyl)azolidine-2,5-dione typically involves the reaction of 4-methylthiophenol with 4-nitrophenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the azolidine-2,5-dione ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents may be optimized to increase yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenylthio)-1-(4-nitrophenyl)azolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted azolidine-2,5-diones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenylthio)-1-(4-nitrophenyl)azolidine-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenylthio group can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenylthio)-1-phenylazolidine-2,5-dione
  • 3-(4-Nitrophenylthio)-1-(4-methylphenyl)azolidine-2,5-dione
  • 3-(4-Methylphenylthio)-1-(4-chlorophenyl)azolidine-2,5-dione

Uniqueness

3-(4-Methylphenylthio)-1-(4-nitrophenyl)azolidine-2,5-dione is unique due to the presence of both the 4-methylphenylthio and 4-nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-11-2-8-14(9-3-11)24-15-10-16(20)18(17(15)21)12-4-6-13(7-5-12)19(22)23/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELGLVXMSCFYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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